

## purification techniques to remove losartan azide from API

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Purification of Losartan API

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the removal of **losartan azide** and other related azido impurities from the Losartan Active Pharmaceutical Ingredient (API).

## Frequently Asked Questions (FAQs)

Q1: What is **losartan azide** and why is it a concern?

A1: **Losartan azide**, specifically 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, is a potentially mutagenic impurity that can form during the synthesis of Losartan.[1] Its presence is a significant concern as mutagenic impurities can pose a cancer risk to humans, even at very low levels.[2] Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) have highlighted the need to control this impurity.[1]

Q2: What are the acceptable limits for losartan azide in Losartan API?

A2: The acceptable limits for mutagenic impurities are stringent. While one process aims for a limit of less than 10 ppm, the primary guideline is the Threshold of Toxicological Concern (TTC)



as defined by the ICH M7 guidelines.[3][4] For mutagenic impurities, this is typically 1.5 µg per day.[4] The corresponding concentration limit in the API depends on the maximum daily dose of the drug. Analytical methods are therefore required to have a Limit of Quantification (LOQ) well below these levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[2]

Q3: What are the primary methods for removing **losartan azide** from the API?

A3: The main strategies for removing **losartan azide** involve chemical decomposition, crystallization, and extraction/washing techniques.

- Chemical Decomposition: This involves using a catalyst to convert the azide group into a non-mutagenic amine, which can then be easily removed.[3][5]
- Crystallization/Recrystallization: This is a standard pharmaceutical purification technique that separates the desired API from impurities based on differences in solubility.[6][7]
- pH-based Extraction/Washing: This method utilizes the acidic nature of Losartan to separate it from neutral or basic impurities by moving it between aqueous and organic phases.[6]

Q4: How can I verify the level of **losartan azide** after purification?

A4: Highly sensitive analytical methods are required to quantify trace levels of azido impurities. The most common and effective techniques are based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and mass detection.[2][8][9] These methods can achieve the necessary low limits of detection (LOD) and quantification (LOQ) to ensure compliance with regulatory standards.[4]

## Purification & Troubleshooting Guides Method 1: Catalytic Decomposition of Azide Impurity

This innovative approach focuses on chemically converting the toxic azide impurity into a more easily removable, non-carcinogenic amine derivative.[3]

Issue: High levels of **losartan azide** detected in the crude API post-synthesis.

Solution: Implement a catalytic reduction step prior to final isolation of the Losartan free acid.



#### Experimental Protocol:

- Salt Formation: In a suitable reactor, treat the crude Losartan with sodium hydroxide (NaOH) in an aqueous solution to form the sodium salt of Losartan (Losartan sodium).[3]
- Catalyst Addition: To the aqueous solution of Losartan sodium, add a "sartan catalyst" (0.05 w/w). Suitable catalysts include metal catalysts like Raney Ni/H<sub>2</sub>, Pd/C/H<sub>2</sub>, or Pt/C/H<sub>2</sub>.[3]
- Decomposition Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.
   This process catalytically reduces the azide group (-N<sub>3</sub>) to an amine group (-NH<sub>2</sub>).[3][5]
- Acidification and Isolation: After cooling the reaction mass, adjust the pH to approximately 3-4 using an acid like HCI. This accomplishes two things:
  - It protonates the newly formed amine derivative, making it a water-soluble salt.[3]
  - It hydrolyzes the Losartan sodium salt back to the water-insoluble Losartan free acid,
     causing it to precipitate.[3]
- Purification: The precipitated Losartan API can be collected by filtration, while the watersoluble amine salt remains in the aqueous filtrate and is washed away.[3]
- Final Conversion: The purified Losartan free acid can then be converted to its potassium salt using standard methods, for instance, by reacting with potassium hydroxide (KOH) in a solvent like isopropyl alcohol.[3]

#### Troubleshooting:

- Incomplete Azide Reduction: If azide levels remain high, consider increasing the catalyst load, extending the reaction time at 80-90 °C, or ensuring the catalyst is active.
- Low Yield of Losartan: Check the pH during the acidification step. A pH that is too low or too high can affect the precipitation and recovery of the Losartan free acid.

## **Method 2: Purification by Recrystallization**

Recrystallization is a robust, conventional method for enhancing the purity of the final API. The choice of solvent is critical for effective separation.

### Troubleshooting & Optimization





Issue: The final Losartan Potassium API does not meet the purity specification for azido impurities.

Solution: Perform a recrystallization step using a suitable solvent system.

#### Experimental Protocols:

- Protocol A: Tetrahydrofuran (THF) Recrystallization
  - Dissolve the crude Losartan in a minimal amount of hot THF.
  - If necessary, treat with activated carbon to remove color impurities and filter while hot.[6]
  - Allow the solution to cool slowly to induce crystallization. Cooling to 20°C is suggested.
  - Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., 20% aqueous acetonitrile or ethyl acetate), and dry.[6] This method has been shown to improve LC purity from 99.67% to 99.92%.[6]
- Protocol B: Anti-Solvent Crystallization
  - Dissolve the Losartan (or its potassium salt) in a suitable solvent in which it is highly soluble (e.g., methanol, ethanol, n-butanol).[7]
  - Heat the mixture to obtain a clear solution.
  - Distill the solvent under reduced pressure to concentrate the solution.
  - Add an anti-solvent (a solvent in which Losartan is poorly soluble, such as acetone or ethyl acetate) to induce precipitation of the pure product.[7]
  - Cool the resulting suspension, filter the crystals, wash with the anti-solvent, and dry.[7]

#### Troubleshooting:

 Poor Crystal Formation: This can be caused by cooling the solution too quickly or using an inappropriate solvent ratio. Try slower cooling or seeding the solution with a small crystal of pure Losartan to initiate crystallization.



 Impurity Remains Trapped (Occlusion): If the impurity levels do not decrease significantly, the crystallization process may be too rapid, trapping impurities within the crystal lattice. A slower crystallization rate or a different solvent system may be required. Consider a twosolvent system for better results.

### **Data Presentation**

Table 1: Comparison of Purification Techniques for Losartan Azide Removal

| Technique                  | Principle                                                                                                              | Reported<br>Efficiency                                                      | Advantages                                                    | Disadvantages                                                                              |
|----------------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Catalytic<br>Decomposition | Chemical reduction of the azide group to a water-soluble amine, followed by extraction.                                | Reduces losartan azide from ~150 ppm to < 0.3 ppm.[3]                       | Highly effective and specific; targets the impurity directly. | Requires additional reagents (catalyst, acid); involves an extra reaction step.            |
| Recrystallization          | Separation based on differential solubility of the API and impurities in a selected solvent system.                    | Can increase overall purity significantly (e.g., from 99.67% to 99.92%).[6] | Well-established,<br>robust industrial<br>method.             | Efficiency is highly dependent on solvent choice; may require multiple recrystallizations. |
| pH-Based<br>Extraction     | Separates acidic Losartan from neutral/basic impurities by partitioning between aqueous and organic layers at high pH. | Effective as a preliminary purification step for various impurities.[6]     | Good for removing a broad range of non-acidic impurities.     | Less specific for removing structurally similar impurities like losartan azide.            |



# Visualizations Experimental Workflows







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Risk of the presence of mutagenic azido impurities in losartan active substance -European Directorate for the Quality of Medicines & HealthCare [edgm.eu]
- 2. shimadzu.com [shimadzu.com]
- 3. WO2023181045A1 Process for the preparation of carcinogenic azido impurities free losartan and salts thereof Google Patents [patents.google.com]
- 4. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]
- 5. WO2023181045A1 Procei de de preimparation de losartan exempt d'impuretelms azido carcinogelmnes et de ses sels Google Patents [patents.google.com]
- 6. EP1106611B1 Crystalline or crystallized acid addition salt of losartan and purification method of losartan Google Patents [patents.google.com]
- 7. SK722003A3 Process for the crystallization of losartan potassium Google Patents [patents.google.com]
- 8. waters.com [waters.com]
- 9. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [purification techniques to remove losartan azide from API]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830609#purification-techniques-to-remove-losartan-azide-from-api]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com